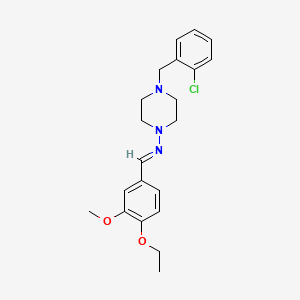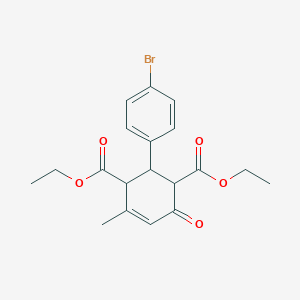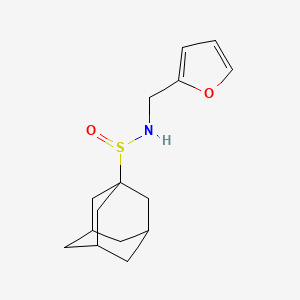
4-(2-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine
Overview
Description
4-(2-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as CBMP and belongs to the class of piperazine derivatives.
Mechanism of Action
The exact mechanism of action of CBMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CBMP has been shown to bind to the serotonin transporter, which regulates the levels of serotonin in the brain. This binding action results in increased levels of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
CBMP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties and can reduce the production of cytokines in the body. CBMP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, CBMP has been shown to have a positive effect on neurotransmitter levels in the brain, which can improve mood and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of CBMP is its relatively low toxicity, which makes it suitable for use in lab experiments. CBMP is also readily available and can be synthesized in large quantities. However, one of the limitations of CBMP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on CBMP. One area of interest is the development of novel therapeutic agents based on CBMP. Another area of interest is the investigation of CBMP's potential use as a diagnostic tool for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of CBMP and its potential therapeutic applications.
Conclusion:
In conclusion, CBMP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit antitumor, antimicrobial, and antifungal activities, as well as promising results in the treatment of depression, anxiety, and other neurological disorders. CBMP has a range of biochemical and physiological effects and is relatively safe for use in lab experiments. There are several potential future directions for research on CBMP, including the development of novel therapeutic agents and the investigation of its potential use as a diagnostic tool for imaging studies.
Scientific Research Applications
CBMP has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antimicrobial, and antifungal activities. CBMP has also demonstrated promising results in the treatment of depression, anxiety, and other neurological disorders. Additionally, CBMP has been investigated for its potential use as a diagnostic tool for imaging studies.
properties
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-18-7-4-5-16(13-18)14-21-23-11-9-22(10-12-23)15-17-6-2-3-8-19(17)20/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZIKZYHUUPXLS-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)



![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)

![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)
![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)
![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)

![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)
![3-chloro-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911066.png)
![3-chloro-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911073.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911079.png)